(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Brand Name: Vulcanchem
CAS No.: 110351-94-5
VCID: VC0129210
InChI: InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

CAS No.: 110351-94-5

Reference Standards

VCID: VC0129210

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione - 110351-94-5

CAS No. 110351-94-5
Product Name (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
IUPAC Name (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione
Standard InChI InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1
Standard InChIKey IGKWOGMVAOYVSJ-ZDUSSCGKSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Appearance Solid powder
Synonyms (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
PubChem Compound 10220900
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator